6α-Methylprednisolone-D6 (major), also known by its chemical name (6α,11β)-11,17,21-trihydroxy-6-methylpregna-1,4-diene-3,20-dione-D6, is a labeled derivative of methylprednisolone. It is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen, enhancing its stability and utility in various scientific applications. The compound is primarily used in pharmacokinetic studies and as a reference standard in analytical chemistry.
The molecular formula for 6α-Methylprednisolone-D6 is C22H24D6O5, with a molecular weight of 380.51 g/mol. It is typically available in a white solid form with a purity of over 99% as determined by high-performance liquid chromatography (HPLC) .
6α-Methylprednisolone-D6 is classified as a glucocorticoid, which are steroid hormones that play a critical role in regulating inflammation and immune responses. The compound falls under the broader category of corticosteroids and is commonly used in research settings to study the pharmacodynamics and pharmacokinetics of steroid medications .
The synthesis of 6α-Methylprednisolone-D6 involves several chemical reactions starting from natural steroid precursors or synthetic intermediates. One common method includes the use of fungi-derived compounds as starting materials, which undergo various modifications to introduce the deuterium labels .
The synthesis typically requires careful control of reaction conditions such as temperature, solvent system, and reaction time to ensure high yields and purity. Specific reagents may include deuterated solvents or isotopically labeled precursors to facilitate the incorporation of deuterium into the final product.
The molecular structure of 6α-Methylprednisolone-D6 features a steroid nucleus with hydroxyl groups at positions 11, 17, and 21. The presence of deuterium at specific positions enhances its mass spectral characteristics, making it easier to track in biological assays.
6α-Methylprednisolone-D6 can participate in various chemical reactions typical for steroid compounds, including esterification, oxidation, and conjugation reactions. These reactions can be utilized to modify its pharmacological properties or to create derivatives for specific research applications.
The reactivity of this compound can be influenced by the presence of functional groups such as hydroxyls, which can engage in hydrogen bonding or participate in nucleophilic attacks during synthetic transformations.
The mechanism of action for 6α-Methylprednisolone-D6 mirrors that of methylprednisolone. It acts primarily through binding to glucocorticoid receptors in target cells, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. This action is crucial for its therapeutic applications in treating conditions like asthma, allergies, and autoimmune diseases.
Upon administration, the compound enters cells and binds to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex translocates to the nucleus where it influences transcriptional activity by interacting with specific DNA sequences known as glucocorticoid response elements .
6α-Methylprednisolone-D6 has significant applications in scientific research:
6α-Methylprednisolone-D6 (major) is systematically classified as a deuterated synthetic glucocorticoid. Its International Union of Pure and Applied Chemistry (IUPAC) name is (6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-D6, indicating the specific locations of deuterium substitution and stereochemistry. The "D6" suffix denotes six deuterium atoms replacing hydrogen atoms, primarily at the C-2, C-4, C-6, C-9, C-12, and C-12' positions as confirmed by its SMILES notation [1] [4]. Common synonyms include Medrol-D6, Medrone-D6, and Medrate-D6, reflecting its pharmaceutical relevance as a labeled analog of methylprednisolone (CAS 83-43-2) [1] [6]. The term "major" specifies the predominant isotopologue, typically with >98% deuterium incorporation [4].
Table 1: Nomenclature of 6α-Methylprednisolone-D6
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | (6α,11β)-11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione-D6 |
| Pharmaceutical Synonyms | Medrol-D6, Medrone-D6, Medrate-D6 |
| Chemical Synonyms | 6α-Methylprednisolone-d6; (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-2,4,6,9,12,12-d6 |
| CAS Registry (Unlabeled) | 83-43-2 |
The molecular formula of 6α-Methylprednisolone-D6 is C₂₂H₂₄D₆O₅, with a molecular weight of 380.51 g/mol, compared to 374.47 g/mol for the non-deuterated analog (C₂₂H₃₀O₅) [1] [4] [10]. Deuterium atoms are incorporated at six specific sites: the two methylene hydrogens of the C-21 hydroxyacetyl group (CH₂OH → CD₂OH) and four additional positions on the steroid nucleus (typically C-2, C-4, C-6, and C-9) [4] [10]. This labeling pattern is confirmed by the SMILES string: [2H]C1([2H])[C@@]2(C)[C@](CC[C@@]2(C(CO)=O)O)([H])[C@@]3([H])[C@]([C@](C=C4[2H])(C)C([C@](C)([2H])C3)=C([2H])C4=O)([2H])C1O [4]. The deuterium enrichment exceeds 98% atom D, and purity is typically ≥99% by HPLC, ensuring minimal isotopic dilution in research applications [1] [10].
Table 2: Isotopic Labeling Pattern
| Deuterium Position | Atomic Environment | Functional Role |
|---|---|---|
| C-2, C-4 | Vinylic positions (pregna-1,4-diene ring A) | Reduces metabolic oxidation at Δ¹,⁴-diene |
| C-6, C-9 | Aliphatic methyl/methylene groups (steroid nucleus) | Stabilizes 6α-methyl conformation |
| C-12, C-12' | Methylene group (C-21 hydroxyacetyl side chain) | Minimizes keto-enol tautomerism at C-20 |
The stereochemistry of 6α-Methylprednisolone-D6 is defined by an 11β,17α,21-trihydroxy configuration and a 6α-methyl group, identical to its non-deuterated counterpart. The deuterium substitution does not alter the core stereochemistry due to the identical van der Waals radii of hydrogen and deuterium [4] [7]. Key stereochemical features include:
X-ray crystallography of non-deuterated methylprednisolone confirms a slightly distorted chair conformation in ring A and envelope conformation in ring C, with the 6α-methyl group causing minimal steric strain due to its axial alignment [7] [8].
6α-Methylprednisolone-D6 shares identical core structural features with non-deuterated methylprednisolone (CAS 83-43-2), but deuterium incorporation induces subtle physicochemical differences:
Table 3: Comparative Physicochemical Properties
| Property | 6α-Methylprednisolone-D6 | Methylprednisolone (CAS 83-43-2) |
|---|---|---|
| Molecular Formula | C₂₂H₂₄D₆O₅ | C₂₂H₃₀O₅ |
| Molecular Weight | 380.51 g/mol | 374.47 g/mol |
| Melting Point | Not reported (deuterium effects typically <1°C) | 228–237°C |
| Solubility | Similar polarity; soluble in chloroform:methanol (1:1) | 120 mg/L in water; soluble in organic solvents |
| Receptor Binding Affinity | Equivalent glucocorticoid receptor binding | High glucocorticoid/mineralocorticoid selectivity |
| Metabolic Stability | Enhanced resistance to CYP3A4-mediated oxidation | Hepatic metabolism (t₁/₂=1.8–2.6 hours) |
Deuterium labeling primarily enhances metabolic stability by slowing kinetic isotope effects (KIE) during oxidative metabolism. The C-D bonds at vinylic (C-2, C-4) and aliphatic (C-6, C-9, C-21) positions resist cytochrome P450 (CYP3A4)-mediated hydroxylation and dehydrogenation, extending the half-life in in vitro systems without altering receptor binding [1] [4] [9]. Biochemically, methylprednisolone exhibits ~20% greater anti-inflammatory potency than prednisolone due to the 6α-methyl group optimizing receptor interactions, a property retained in the deuterated analog [6] [9].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: